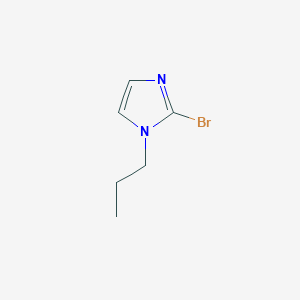

2-BROMO-1-PROPYL-1H-IMIDAZOLE

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Synthetic Strategies

The imidazole nucleus is a fundamental structural motif found in a plethora of biologically active molecules, including the amino acid histidine and nucleic acids. nih.govresearchgate.net This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into synthetic compounds, leading to the development of numerous therapeutic agents. nih.govresearchgate.net The imidazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, allows molecules containing this moiety to effectively bind to biological targets. researchgate.netresearchgate.net

In the realm of synthetic chemistry, the imidazole scaffold serves as a versatile platform for constructing complex molecular architectures. sci-hub.se Its aromatic nature and the presence of two nitrogen atoms provide multiple sites for functionalization, enabling the synthesis of diverse derivatives. ajrconline.orgbohrium.com Various synthetic methodologies, including the Debus-Radziszewski synthesis and multi-component reactions, have been developed to efficiently construct the imidazole core. ajrconline.orgresearchgate.net The adaptability of the imidazole ring makes it a crucial component in the design of novel catalysts, ionic liquids, and functional materials. sci-hub.se

The Strategic Role of Halogenated Imidazoles as Versatile Synthons

The introduction of a halogen atom, such as bromine, onto the imidazole ring dramatically enhances its synthetic utility, transforming it into a versatile synthon. psu.edu Halogenated imidazoles are key intermediates in a wide array of chemical transformations, particularly in cross-coupling reactions. bohrium.com The carbon-halogen bond can be readily activated by transition metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile introduction of various functional groups onto the imidazole core, providing access to a broad spectrum of substituted imidazoles. nih.gov

The position of the halogen atom on the imidazole ring dictates its reactivity. For instance, the bromine atom at the 2-position of the imidazole ring is susceptible to nucleophilic substitution, a reaction that has been extensively studied. psu.edu This reactivity allows for the displacement of the bromide with a variety of nucleophiles, further expanding the synthetic possibilities. The strategic placement of a halogen on the imidazole scaffold provides a powerful tool for chemists to construct intricate molecules with desired properties.

Contextualizing 2-Bromo-1-propyl-1H-imidazole within Modern Organic Chemistry Research

This compound emerges as a specific and valuable building block within the family of halogenated imidazoles. The presence of the propyl group at the N-1 position influences the compound's physical and chemical properties, such as its solubility and reactivity. acs.org This N-substitution prevents the formation of certain tautomers and directs the reactivity of the imidazole ring.

The primary utility of this compound lies in its role as an intermediate in organic synthesis. The bromo substituent at the 2-position serves as a handle for further functionalization through various chemical reactions. This allows for the incorporation of the 1-propyl-1H-imidazol-2-yl moiety into larger and more complex molecular frameworks. While specific research exclusively focused on this compound is not extensively documented in the provided search results, its importance can be inferred from the broader context of N-substituted bromoimidazoles in synthetic and medicinal chemistry.

Below is a data table summarizing the key properties of this compound and related compounds, illustrating the variations that arise from different substitution patterns.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | Parent bromoimidazole. ontosight.ai |

| 2-Bromo-1-methyl-1H-imidazole | C₄H₅BrN₂ | 161.00 | N-methyl substituted. sigmaaldrich.com |

| This compound | C₆H₉BrN₂ | 189.05 | N-propyl substituted. sigmaaldrich.comuni.lu |

| 2,4,5-Tribromo-1-propyl-1H-imidazole | C₆H₇Br₃N₂ | 346.85 | Polybrominated with N-propyl substitution. evitachem.com |

| 2-Bromo-1-(ethoxymethyl)-1H-imidazole | C₆H₉BrN₂O | 205.05 | N-alkoxymethyl substituted. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-propylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEERFMXDSMKPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267265-53-1 | |

| Record name | 2-bromo-1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 1 Propyl 1h Imidazole

Nucleophilic Substitution Chemistry at the C2-Bromine Center

The bromine atom at the C2 position of the imidazole (B134444) ring is susceptible to displacement by various nucleophiles. This reactivity is characteristic of 2-haloimidazoles and serves as a key method for the functionalization of the imidazole core.

Reactions with Carbon-Based Nucleophiles

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds at the C2 position of bromoimidazoles. While specific studies on 2-bromo-1-propyl-1H-imidazole are not extensively documented, the reactivity of analogous 2-bromoimidazoles in Suzuki, Sonogashira, and other cross-coupling reactions provides a strong predictive framework for its behavior. clockss.orgorganic-chemistry.org

Suzuki Coupling: The reaction of 2-bromoimidazoles with arylboronic acids in the presence of a palladium catalyst and a base is a well-established method for the synthesis of 2-arylimidazoles. clockss.org For this compound, a typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system, a base like sodium carbonate or potassium phosphate, and a suitable solvent system (e.g., toluene/water or DME). The N-propyl group is not expected to interfere with the catalytic cycle.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for 2-Bromoimidazoles

| Coupling Reaction | Carbon Nucleophile | Catalyst/Ligand | Base | Typical Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 2-Aryl-1-propyl-1H-imidazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | 2-Alkynyl-1-propyl-1H-imidazole |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 2-Alkenyl-1-propyl-1H-imidazole |

Reactions with organometallic reagents such as Grignard reagents or organolithium compounds can also lead to the formation of C-C bonds. However, the strong basicity of these reagents may lead to side reactions, and careful control of reaction conditions is necessary.

Reactions with Heteroatom-Based Nucleophiles (e.g., nitrogen, oxygen, sulfur)

The C2-bromine atom can be readily displaced by a variety of heteroatom nucleophiles, including amines, alkoxides, and thiolates. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism or, in some cases, through metal-catalyzed processes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds. The amination of 2-bromo-1H-imidazoles with various primary and secondary amines has been successfully demonstrated using specialized palladium catalysts and ligands. nih.govorganic-chemistry.org It is anticipated that this compound would undergo similar transformations to yield 2-amino-1-propyl-1H-imidazole derivatives. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govnih.govresearchgate.net

Reactions with Oxygen and Sulfur Nucleophiles: The displacement of the C2-bromine by alkoxides and thiolates can provide access to 2-alkoxy- and 2-(alkylthio)-1-propyl-1H-imidazoles, respectively. These reactions are often carried out in the presence of a base to generate the nucleophile in situ. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 2-methoxy-1-propyl-1H-imidazole. Similarly, reaction with a thiol in the presence of a base like sodium hydride would lead to the corresponding thioether.

Electrophilic Aromatic Substitution on the Imidazole Ring of this compound

The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the N-propyl group at N1 and the bromine atom at C2 will influence the regioselectivity of the reaction. The C5 position is generally the most activated site for electrophilic attack in N-alkylimidazoles. arkat-usa.org

Nitration: The nitration of N-substituted imidazoles typically occurs at the 4- or 5-position. arkat-usa.orggoogle.comgoogle.com For this compound, treatment with a nitrating agent such as nitric acid in sulfuric acid would be expected to yield primarily 2-bromo-1-propyl-4-nitro-1H-imidazole and/or 2-bromo-1-propyl-5-nitro-1H-imidazole. The electron-withdrawing nature of the bromine atom at C2 may deactivate the ring towards electrophilic attack, potentially requiring harsher reaction conditions compared to unsubstituted 1-propylimidazole. cdnsciencepub.com

Halogenation: Further halogenation of this compound would likely occur at the C4 and/or C5 positions. Reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent could be employed. rsc.orggoogle.com The reaction can lead to a mixture of mono- and di-halogenated products, depending on the stoichiometry of the halogenating agent.

Oxidative and Reductive Pathways Involving the Imidazole Core and Propyl Chain

Oxidation: The imidazole ring itself is generally stable to oxidation. However, the propyl chain can be susceptible to oxidation at the benzylic-like position (the carbon atom attached to the imidazole nitrogen) under certain conditions, though this is not a benzylic position in the traditional sense. Strong oxidizing agents like potassium permanganate (B83412) could potentially lead to the formation of carboxylic acids or other oxidized products. google.com The oxidation of the imidazole ring itself to form imidazolones is also a possibility under specific oxidative conditions. researchgate.net

Reduction: The C-Br bond in this compound can be reduced to a C-H bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with metal/acid systems (e.g., Zn/HCl). cdnsciencepub.com Hydride reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aryl halides, although their reactivity can be variable. researchgate.net Selective reduction of a bromo-substituent in the presence of other functional groups can be challenging and may require specific reagents or conditions. researchgate.net The presence of a nitro group on the imidazole ring can also be selectively reduced to an amino group using reagents like sodium dithionite (B78146) or catalytic hydrogenation, often in preference to the reduction of a bromo substituent. nih.govresearchgate.net

Rearrangement Reactions and Tautomerism Dynamics

Tautomerism: For this compound, the presence of the propyl group on one of the nitrogen atoms prevents the common prototropic tautomerism seen in N-unsubstituted imidazoles. This results in a fixed structure.

Rearrangement Reactions: Thermally induced rearrangements of N-substituted imidazoles have been reported, where the substituent on the nitrogen atom migrates to a carbon atom of the imidazole ring, typically the C2 position. publish.csiro.au For example, heating 1-n-propylimidazole can lead to the formation of 2-n-propylimidazole. publish.csiro.au It is conceivable that under high temperatures, this compound could potentially undergo rearrangement, although the presence of the bromine at the target C2 position might inhibit or lead to more complex reaction pathways. Such rearrangements are thought to proceed through either a concerted or a free-radical mechanism. publish.csiro.au

Detailed Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of the key transformations can be inferred from studies on related systems.

Nucleophilic Substitution: The palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. The electronic properties of the imidazole ring and the steric hindrance from the propyl group can influence the rates of these steps.

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the imidazole ring involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. Computational studies on related imidazoles can provide insights into the preferred sites of attack and the transition state energies for these reactions. acs.org

Kinetics and Reaction Rate Studies

Detailed kinetic and reaction rate studies specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies on similar 2-bromo-1-alkyl-imidazoles. The rate of nucleophilic substitution at the C2 position is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Studies on the aqueous bromination of imidazole and its methylated derivatives have shown that the reaction rates are significantly influenced by the pH and the position of substitution. researchgate.net For instance, the rate constants for the reaction of molecular bromine with neutral imidazoles are high, indicating a facile reaction. researchgate.net The N-alkylation, such as the propyl group in this compound, is expected to influence the reaction rates compared to their N-unsubstituted counterparts.

To provide a hypothetical context for reaction kinetics, we can consider a typical nucleophilic substitution reaction. The rate law for such a reaction would likely be second order, depending on the concentrations of both this compound and the nucleophile.

Hypothetical Reaction Rate Data for Nucleophilic Substitution

| Nucleophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |

| Methoxide | Methanol | 25 | k₁ |

| Thiophenoxide | DMF | 25 | k₂ |

| Piperidine | Ethanol | 50 | k₃ |

This table presents hypothetical data for illustrative purposes, as specific kinetic data for this compound is not available. The relative rates would be expected to follow the order k₂ > k₁ > k₃ based on the known nucleophilicity of the reagents.

The reactivity of the C-Br bond can also be compared to other halogens. Generally, the reactivity of 2-haloimidazoles in nucleophilic substitution follows the order I > Br > Cl > F, which is consistent with the carbon-halogen bond strength.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for elucidating reaction mechanisms. For reactions of this compound, these transient species can be studied using a combination of spectroscopic techniques and computational methods.

In nucleophilic aromatic substitution (SNAr) reactions, a common pathway for 2-haloimidazoles, the reaction proceeds through a Meisenheimer-like intermediate. This intermediate is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the C2 carbon.

Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives have been performed to understand the transition states and intermediates. researchgate.netsemanticscholar.org Similar computational approaches, such as Density Functional Theory (DFT), could be applied to model the reactions of this compound. tandfonline.comresearchgate.net Such studies can provide insights into the geometries and energies of the transition states and intermediates. For instance, in a nucleophilic substitution, the transition state would involve the partial formation of the new bond with the nucleophile and partial breaking of the C-Br bond.

Hypothetical Transition State Geometries for Nucleophilic Substitution

| Reaction Step | Description |

| Transition State 1 (TS1) | The approach of the nucleophile to the C2 carbon of the imidazole ring, leading to the formation of the Meisenheimer intermediate. The C-Br bond is elongated, and the C-Nu bond is partially formed. |

| Intermediate 1 | The Meisenheimer complex, a tetrahedral intermediate where both the bromine and the nucleophile are attached to the C2 carbon. The negative charge is delocalized over the imidazole ring. |

| Transition State 2 (TS2) | The departure of the bromide ion from the Meisenheimer intermediate to form the final product. The C-Br bond is almost broken, and the C-Nu bond is fully formed. |

This table describes hypothetical intermediates and transition states based on the generally accepted mechanism for nucleophilic aromatic substitution on heteroaromatic compounds.

Recent quantum chemical calculations using methods like Gaussian-4 (G4) have been employed to study the structures and energetics of minima and transition states for halogen migrations in imidazoles, providing a theoretical framework for understanding such transformations. researchgate.net

Radical Mechanism Postulations

While ionic pathways are common for 2-bromoimidazoles, the involvement of radical mechanisms cannot be ruled out, especially under photochemical or radical-initiating conditions. The C-Br bond can undergo homolytic cleavage to generate an imidazol-2-yl radical.

Studies have shown that imidazol-5-yl radicals can be generated as reactive intermediates from the reduction of 5-bromoimidazoles. rsc.org Similarly, photochemical intramolecular aromatic substitutions of 2-iodo-N-(2-arylethyl)imidazoles proceed via an imidazol-2-yl radical, suggesting that this compound could undergo analogous transformations. psu.edu These reactions often involve the use of radical initiators like azobisisobutyronitrile (AIBN) or photochemical irradiation.

A plausible radical mechanism could be initiated by the homolysis of the C-Br bond, followed by the reaction of the resulting imidazol-2-yl radical with other molecules. For example, in the presence of a suitable hydrogen donor, the radical could be quenched to form 1-propyl-1H-imidazole. Alternatively, it could participate in cyclization reactions if an appropriate unsaturated side chain is present on the propyl group.

Postulated Radical Reaction Steps

| Step | Reaction | Description |

| Initiation | This compound → 1-Propyl-1H-imidazol-2-yl radical + Br• | Homolytic cleavage of the C-Br bond, often induced by UV light or a radical initiator. |

| Propagation | 1-Propyl-1H-imidazol-2-yl radical + Substrate → Product + Radical | The imidazolyl radical reacts with a substrate molecule to form a product and a new radical species. |

| Termination | Radical + Radical → Non-radical product | Combination or disproportionation of two radical species to terminate the chain reaction. |

This table outlines the general steps of a postulated radical chain mechanism involving this compound.

Visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has also been reported, highlighting the potential for radical-mediated C-C bond formation in imidazole systems. beilstein-journals.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 1 Propyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Bromo-1-propyl-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H NMR and ¹³C NMR are fundamental techniques for characterizing this compound. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), the number of neighboring protons (multiplicity), and the through-bond coupling between them (coupling constants). For this compound, the propyl group protons would exhibit characteristic signals, including a triplet for the terminal methyl group, a sextet or multiplet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the imidazole (B134444) nitrogen. The protons on the imidazole ring would also show distinct signals in the aromatic region of the spectrum.

Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms. The spectrum for this compound would show signals corresponding to the three carbons of the propyl group and the carbon atoms of the imidazole ring, including the carbon atom bonded to the bromine.

Detailed spectral data is often presented in tabular format for clarity.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.82 (s, 1H) | 136.1 |

| 7.01 (d, J = 8.8 Hz, 2H) | 127.7 |

| 3.99 (t, J = 7.2 Hz, 2H) | 119.8 |

| 2.62 - 1.98 (m, 3H) | 50.1 |

| 1.88 - 1.78 (m, 2H) | 23.9 |

| 0.92 (t, J = 7.4 Hz, 3H) | 10.9 |

| Table 1: Representative ¹H and ¹³C NMR data for a 1-propyl-imidazole derivative. rsc.org Note: This data is for a related compound and serves as an illustrative example. |

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. emerypharma.com For this compound, cross-peaks would be observed between the adjacent methylene groups of the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a high degree of accuracy. rsc.org For this compound (C₆H₉BrN₂), HRMS can provide the exact mass of the molecular ion, which helps to confirm the elemental composition. uni.lu The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. diva-portal.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted HRMS data can be calculated and compared with experimental values.

| Adduct | m/z (calculated) |

| [M+H]⁺ | 189.00218 |

| [M+Na]⁺ | 210.98412 |

| Table 2: Predicted m/z values for protonated and sodiated adducts of this compound. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include:

C-H stretching vibrations: For the propyl group and the imidazole ring, typically observed in the 2850-3000 cm⁻¹ and 3100-3150 cm⁻¹ regions, respectively. rsc.org

C=N and C=C stretching vibrations: From the imidazole ring, appearing in the 1500-1650 cm⁻¹ region. researchgate.net

C-N stretching vibrations: In the fingerprint region, typically between 1000-1350 cm⁻¹.

C-Br stretching vibration: A weaker absorption usually found in the lower frequency region of the spectrum (500-600 cm⁻¹).

The specific positions and intensities of these bands provide a unique fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org The imidazole ring in this compound contains π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). These absorptions are characteristic of the imidazole chromophore and can be influenced by substituents on the ring. For instance, the bromine atom and the propyl group can cause slight shifts in the absorption maxima compared to unsubstituted imidazole.

X-ray Diffraction Studies for Solid-State Structural Conformation

Studies on various substituted imidazoles consistently show that the five-membered imidazole ring is planar. core.ac.uktandfonline.com This planarity is a fundamental characteristic of the imidazole core. The substituents attached to the imidazole ring, however, can adopt various conformations. For instance, in the crystal structure of 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde, the n-butyl group is reported to have a bent conformation. core.ac.uk In contrast, the n-butyl group in 2-n-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole adopts an extended conformation. core.ac.uk

Given these observations from related compounds, it can be inferred that in the solid state, this compound would likely exhibit a planar imidazole ring. The 1-propyl group would be expected to adopt a specific, energetically favorable conformation, either bent or extended, which would be determined by the steric and electronic effects of the bromine atom at the 2-position and the packing forces within the crystal. The nitrogen atoms of the imidazole ring could potentially participate in intermolecular hydrogen bonding if suitable hydrogen bond donors are present in the crystal lattice.

To provide a definitive structural analysis, experimental X-ray diffraction data for this compound is required. Such an analysis would yield precise crystallographic parameters, as illustrated in the hypothetical data table below, which is based on data typically obtained for similar small organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₆H₉BrN₂ |

| Formula Weight | 189.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 835.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.505 |

Computational Chemistry and Theoretical Modeling of 2 Bromo 1 Propyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 2-Bromo-1-propyl-1H-imidazole. These methods, grounded in quantum mechanics, provide a detailed description of electron distribution and orbital interactions, which are key determinants of the compound's chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. tandfonline.combohrium.com This optimized structure is the foundation for calculating various molecular properties.

DFT calculations provide insights into the distribution of electron density and related properties. biointerfaceresearch.com For instance, the dipole moment, polarizability, and hyperpolarizability can be computed to understand the molecule's response to an external electric field. bohrium.com The molecular electrostatic potential (MEP) map is another critical output from DFT calculations, which illustrates the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. tandfonline.com

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C6H9BrN2 | uni.lu |

| Molecular Weight (g/mol) | 189.05 | uni.lu |

| XlogP (predicted) | 1.9 | uni.lu |

| Monoisotopic Mass (Da) | 187.9949 | uni.lu |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates a molecule is more reactive. numberanalytics.com For imidazole (B134444) derivatives, the HOMO is often located over the imidazole ring, while the LUMO's position can be influenced by substituents. biointerfaceresearch.com Analysis of the HOMO and LUMO distribution in this compound would pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Representative FMO Properties for a Bromo-Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from lone pairs on the nitrogen and bromine atoms to antibonding orbitals within the imidazole ring and the propyl chain. These interactions are described by second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction between the donor and acceptor orbitals. researcher.life

Table 3: Example of NBO Second-Order Perturbation Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C1-C2) | 25.40 |

| π(C1-C2) | π(N3-C4) | 18.75 |

| LP(1) Br | σ*(C5-N1) | 5.12 |

Molecular Dynamics Simulations of this compound in Solvated Environments

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics and interactions with its environment. tandfonline.com By simulating this compound in a solvent, such as water, researchers can observe how the molecule behaves under conditions that mimic a biological or chemical system. researchgate.net

A key aspect of these simulations is to assess the stability of the molecule's conformation over time, often measured by the root-mean-square deviation (RMSD) of the atomic positions. semanticscholar.org Stable RMSD values suggest that the molecule maintains a consistent structure. tandfonline.com Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules by calculating radial distribution functions (RDFs), which reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net This is particularly useful for identifying which parts of this compound, such as the nitrogen and bromine atoms, are most likely to form hydrogen bonds or other non-covalent interactions with the solvent.

Prediction of Spectroscopic Data through Ab Initio and DFT Methods

Computational methods, particularly DFT and ab initio techniques, are powerful tools for predicting the spectroscopic properties of molecules. semanticscholar.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. bohrium.com

For this compound, theoretical calculations can predict:

Vibrational Spectra (FT-IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated and compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, help in the complete assignment of the resonance signals. semanticscholar.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, providing information on the absorption wavelengths (λ_max), oscillator strengths, and the nature of the molecular orbitals involved in the transitions. researchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR (imidazole C-Br) | DFT/GIAO | ~115-120 ppm | (Hypothetical) |

| ¹H NMR (imidazole C-H) | DFT/GIAO | ~7.0-7.5 ppm | (Hypothetical) |

| FT-IR (C=N stretch) | DFT/B3LYP | ~1600 cm⁻¹ | (Hypothetical) |

| UV-Vis (λ_max) | TD-DFT | ~210-230 nm | (Hypothetical) |

Structure-Reactivity Relationship Elucidation via In Silico Approaches

In silico approaches provide a comprehensive framework for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. By integrating the findings from DFT, FMO, and NBO analyses, a detailed picture of its reactivity can be constructed.

The molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and potentially the bromine atom, indicating sites for nucleophilic attack.

Molecular Docking and Pharmacophore Modeling for Research on Biological Interactions

Computational methods, particularly molecular docking and pharmacophore modeling, are instrumental in elucidating the potential biological interactions of novel chemical entities. While specific research on this compound is not extensively documented in publicly available literature, the broader class of imidazole derivatives has been the subject of numerous computational studies. These studies provide a framework for understanding how this compound might interact with biological targets and for designing future experimental investigations.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for understanding the structural basis of a compound's biological activity. For instance, studies on various imidazole derivatives have explored their interactions with a range of biological targets, including enzymes and proteins implicated in diseases like cancer and viral infections. tandfonline.combohrium.com The insights gained from such studies can be extrapolated to hypothesize the potential binding modes of this compound. The presence of the bromine atom, the propyl group, and the imidazole core in this compound suggests the possibility of various types of interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, which are key to molecular recognition at the active sites of biological macromolecules.

Pharmacophore modeling, another key computational technique, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing the structures of known active compounds, a pharmacophore model can be generated to screen virtual libraries for new molecules with similar features and, therefore, similar predicted activity. For imidazole-containing compounds, pharmacophore models have been developed to identify key features responsible for their anticancer, antifungal, and antiviral properties. bohrium.comnih.gov These models often highlight the importance of the imidazole ring as a hydrogen bond acceptor or donor, along with other features contributed by various substituents.

In the context of this compound, a hypothetical pharmacophore model would likely include the imidazole ring as a central scaffold, with the bromine atom potentially acting as a halogen bond donor and the propyl group contributing to hydrophobic interactions. The specific spatial arrangement of these features would be critical for its interaction with a target protein.

The following table summarizes findings from molecular docking studies on various imidazole derivatives, which can serve as a reference for predicting the potential biological interactions of this compound.

| Imidazole Derivative | Biological Target | Key Interactions and Findings | Reference |

| 4-(2-(2-(2,3-dihydrobenzo[b] tandfonline.comuni.ludioxin-6-yl)-4,5-diphenyl-1H-imidazol-1-yl)ethyl)morpholine | COVID-19 Major Protease (Mpro) | The study determined binding affinities and confirmed the stability of the complex through molecular dynamics simulations, suggesting a stable binding pattern. | tandfonline.com |

| Imidazole-based Schiff base compounds | Human Acetylcholinesterase | Docking studies were performed to understand the possible interactions, with some compounds showing high inhibitory activity. | bohrium.com |

| Benzimidazole-quinoline hybrids | p53 | Molecular docking analysis revealed that one of the compounds binds to the target site with four hydrogen bonds, indicating a strong interaction. | diva-portal.org |

| 2-Propyl-1H-imidazole-4,5-dicarboxylate complexes | Bovine Serum Albumin (BSA) and DNA | Molecular docking studies substantiated the binding of these complexes to BSA and DNA, highlighting essential interactions for their potential medicinal activity. | tandfonline.com |

Applications of 2 Bromo 1 Propyl 1h Imidazole in Synthetic Organic and Medicinal Chemistry Research

Building Block for the Construction of Diverse Heterocyclic Frameworks

2-Bromo-1-propyl-1H-imidazole serves as a fundamental building block for creating a multitude of heterocyclic structures. The bromine atom acts as a handle for introducing molecular diversity through various cross-coupling reactions. A notable application is in palladium-catalyzed C-N cross-coupling reactions, which are notoriously difficult with some five-membered heterocyclic halides. nih.gov Efficient methods have been developed for the amination of unprotected bromoimidazoles, allowing for the synthesis of a broad scope of aminoimidazoles in moderate to excellent yields. nih.gov This protocol facilitates the coupling of the 2-bromoimidazole core with aliphatic, aromatic, and heteroaromatic amines, providing access to substituted five-membered heterocycles that are otherwise challenging to prepare. nih.gov

Furthermore, the 2-halo-1H-imidazole scaffold is utilized in the preparation of radical precursors for photochemical reactions. psu.edu These precursors undergo photochemical intramolecular aromatic substitutions, offering another pathway to construct diverse and complex molecular frameworks. psu.edu The versatility of the 2-bromoimidazole core is also highlighted in its use as a key building block for important pharmaceutical compounds through condensation and cyclization reactions. researchgate.net

Precursor in the Synthesis of Complex Polycyclic and Fused Imidazole (B134444) Systems

Beyond simple substitution, this compound is a key precursor for constructing more intricate polycyclic and fused imidazole systems. These larger structures are of significant interest in materials science and medicinal chemistry. General synthetic strategies for creating such polycyclic heteroaromatic compounds include dehydrogenative annulations and photocyclization reactions, which can create fused imidazole rings. acs.org

Specifically, radical precursors derived from 2-bromo-1H-imidazoles can undergo photochemical intramolecular aromatic substitutions to yield fused heterocyclic systems. psu.edu This method represents a direct route to creating a new ring fused to the initial imidazole core. The ability to build such complex architectures makes this compound a valuable starting material in the exploration of novel nanographenes and other polycyclic heteroaromatic compounds. acs.org

Ligand Precursor for Metal-Organic Frameworks and Catalytic Systems

The imidazole moiety is an excellent ligand for coordinating with metal ions due to its electron-rich nitrogen atoms. nih.gov Consequently, this compound serves as a precursor for designing ligands used in metal-organic frameworks (MOFs) and catalytic systems. Imidazole derivatives exhibit a remarkable coordination affinity for various metal ions, including palladium (Pd(II)), platinum (Pt(II)), and silver (Ag(I)). nih.gov

The resulting metal-imidazole complexes have been investigated for a range of applications. For instance, palladium(II) complexes with thiocarbonyl imidazole ligands have been developed as potential anticancer agents. nih.gov The synthesis of such ligands often begins with a functionalized imidazole, for which this compound is a suitable starting point. The bromo group can be substituted or modified to create the final ligand structure, which then coordinates with the metal center to form the active complex. Research has also demonstrated the use of imidazole-based ligands to create metal complexes for catalytic evaluations and to assess their therapeutic potential. researchgate.net

Intermediate in the Research and Development of Bioactive Molecules (excluding clinical aspects)

The imidazole scaffold is a common feature in many biologically active compounds. nih.gov this compound is a key intermediate in the synthesis of novel molecules for preclinical research across various therapeutic areas.

The imidazole ring is a core component of many antifungal and antibacterial agents. researchgate.netbohrium.com this compound is an ideal starting material for creating libraries of new imidazole derivatives to be screened for antimicrobial properties. The bromo substituent allows for the introduction of various functional groups, leading to compounds with diverse structures and biological activities.

In vitro studies have shown that newly synthesized imidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net For example, certain imidazole antifungals have demonstrated potent effects against Gram-positive bacteria like Staphylococcus aureus. nih.gov Research efforts continue to explore novel imidazole-based compounds for their potential to combat microbial infections, with many studies evaluating their minimum inhibitory concentration (MIC) in laboratory settings. tandfonline.com

| Derivative Class | Target Organism Type | Research Focus | Reference |

|---|---|---|---|

| 2-substituted-N-phenyl acetamides | Bacteria (Gram-positive) | Evaluation of anticancer and antimicrobial activity. | nih.gov |

| Oxazole and imidazole derivatives | Bacteria (Gram-positive/negative), Fungi | In vitro assay for antimicrobial activity. | researchgate.net |

| Oxime ether-derived imidazoles | Fungi (Candida), Bacteria | Discovery of dual-acting antifungal and antibacterial agents. | nih.gov |

| Benzimidazole (B57391) derivatives | Bacteria, Fungi | Synthesis and evaluation as potential antibacterial and antifungal agents. | tandfonline.com |

The imidazole nucleus is a key structural feature in several compounds investigated for their anticancer properties, including activity against leukemia. nih.gov this compound serves as a versatile intermediate for synthesizing molecules that are subsequently evaluated in cellular proliferation research.

For example, supramolecular complexes containing thiocarbonyl imidazole ligands have demonstrated antiproliferative activity against HL-60 leukemia cell lines in laboratory studies. nih.gov Furthermore, various imidazole derivatives have been tested for their cytotoxic effects on human cancer cell lines, including the Jurkat cell line, which is derived from a T-cell leukemia. nih.gov These studies focus on understanding the structure-activity relationship and the potential of these compounds to inhibit the growth of cancer cells.

| Compound Class/Name | Cell Line | Research Area | Reference |

|---|---|---|---|

| Acadesine | Acute Lymphoblastic Leukemia | Under investigation as a potential therapeutic agent. | nih.gov |

| Azathioprine | Childhood Acute Lymphoblastic Leukemia | Studied for its role in cancer chemotherapy. | nih.gov |

| Thiocarbonyl imidazole-Pd(II) complex | HL-60 (Leukemia) | Investigation of antiproliferative activity. | nih.gov |

| Imidazole-2-yl Dihydropyridines | Jurkat (T-cell Leukemia) | Evaluation of superior antiproliferative activity compared to cisplatin. | nih.gov |

This compound is a valuable precursor in the synthesis of molecules designed to inhibit specific enzymes, a key strategy in drug discovery research. A prominent example is the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune escape. nih.govresearchgate.net

Phenylimidazole-based scaffolds are considered promising starting points for potent IDO1 inhibitors. nih.govnih.govresearchgate.net The synthesis of these inhibitors often involves coupling a bromoimidazole intermediate with other molecular fragments, for instance, via a Suzuki-Miyaura reaction. nih.gov The resulting compounds are then tested in enzymatic and cellular assays to determine their inhibitory potency, typically reported as an IC50 value, which measures the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Inhibitor Scaffold | Target Enzyme | Reported Potency (IC50) | Research Goal | Reference |

|---|---|---|---|---|

| Phenylimidazole derivative (DX-03-12) | Indoleamine 2,3-dioxygenase (IDO1) | 0.3–0.5 μM | Development of potent IDO1 inhibitors as anti-tumor agents. | nih.gov |

| 4-Phenyl-imidazole (4-PI) derivatives | Indoleamine 2,3-dioxygenase (IDO1) | Varies (Systematic Study) | Structure-based development of more potent IDO inhibitors. | nih.gov |

| 4,5- and 1,5-disubstituted imidazoles | Indoleamine 2,3-dioxygenase (IDO1) | Low micromolar range | Discovery of potent ligands through in silico-driven synthesis. | researchgate.net |

Exploration as Precursors for Antiviral Compounds

The imidazole nucleus is a core structure in numerous compounds with established biological activities, including antiviral properties. nih.govresearchgate.net While direct research on this compound as an antiviral precursor is not extensively documented, its parent compound, 2-Bromo-1H-imidazole, is recognized as a valuable reagent in the synthesis of antiviral drugs. chembk.com The broader family of imidazole derivatives has been a fruitful area for the development of novel antiviral agents.

Research has shown that substituted imidazoles can be tailored to target specific viral components. For instance, imidazo[4,5-b]quinoxaline nucleosides have been designed as structural analogs of antiviral benzimidazole compounds to probe the binding sites of viral enzymes. umich.edu Furthermore, newly synthesized 2-aryl-1-hydroxyimidazoles have demonstrated in vitro activity against a wide range of orthopoxviruses, including the variola virus, highlighting the potential of the imidazole scaffold in combating viral infections. rsc.org The functional groups on the imidazole ring, such as the bromo group at the 2-position, provide a reactive site for further chemical modification, allowing for the synthesis of diverse molecular libraries to be screened for antiviral activity. chembk.comgoogle.com

Precursors for Antiparasitic Research

The imidazole ring is a key component of many antiparasitic drugs. ajrconline.org Specifically, nitroimidazole derivatives are a well-established class of compounds used against anaerobic bacteria and protozoa. ajrconline.orgresearchgate.net The bromo- and nitro-substituted imidazole core serves as a crucial starting point for potent therapeutic agents. A prominent example is the synthesis of the antituberculosis drug Pretomanid, which utilizes 2-bromo-4-nitro-1H-imidazole as a key building block. researchgate.netacs.org

The versatility of the substituted imidazole scaffold allows for the creation of compounds with activity against a range of parasites. Studies have demonstrated that 2,4-disubstituted 5-nitroimidazole derivatives possess significant antiparasitic properties. researchgate.net Research into 2-(4-alkyloxyphenyl)-imidazoles has shown their effectiveness against protozoan parasites like Leishmania mexicana and Trypanosoma cruzi. nih.gov The presence of a bromine atom on the imidazole ring is often associated with enhanced antiparasitic activity in related heterocyclic systems. mdpi.com Although research has not focused specifically on this compound, the established success of closely related bromo-nitroimidazole precursors in generating potent antiparasitic and antibacterial agents underscores its potential in this field.

| Compound Class | Precursor Example | Target/Application | Reference |

|---|---|---|---|

| Nitroimidazoles | 2-Bromo-4-nitro-1H-imidazole | Antituberculosis (Pretomanid) | researchgate.netacs.org |

| 2-(4-alkyloxyphenyl)-imidazoles | p-Hydroxybenzaldehyde and Ethylenediamine | Leishmania mexicana, Trypanosoma cruzi | nih.gov |

| 2,4-disubstituted 5-nitroimidazoles | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | General Antiparasitic Properties | researchgate.net |

| General Nitroimidazoles | Nitroimidazole Core | Antiprotozoal, Anaerobic Antibacterial | ajrconline.org |

Contribution to Advanced Materials Science and Functional Materials Research

The imidazole framework, particularly when functionalized, is a valuable component in the construction of advanced materials. The unique electronic properties and coordination capabilities of the imidazole ring enable its use in creating functional materials with specific optical, electronic, and magnetic characteristics. nih.gov The propyl substitution on the nitrogen atom can influence the solubility and steric properties of the resulting materials.

Organic Electronics and Optical Applications

While the direct application of this compound in organic electronics has not been widely reported, derivatives of propyl-imidazole have shown significant promise in materials with interesting optical properties. Research on coordination complexes incorporating 2-propyl-1H-imidazole-4,5-dicarboxylic acid has led to the development of materials with strong photoluminescence. researcher.life

For example, a zinc(II) complex with this ligand was found to exhibit strong photoluminescent properties in the liquid state at room temperature. researcher.life Similarly, a series of lanthanide-organic frameworks built with 2-propyl-1H-imidazole-4,5-dicarboxylate and oxalate (B1200264) ligands demonstrated varied luminescence emission spectra depending on the specific lanthanide ion used (e.g., Samarium, Europium, Terbium, Dysprosium). acs.org These findings indicate that the propyl-imidazole moiety can be a key component in designing new materials for optical and sensing applications. The bromo-substitution on the core ring of this compound offers a site for further modification, potentially allowing for the fine-tuning of these optical properties through synthetic chemistry.

Design of Supramolecular Complexes

The imidazole ring is an excellent building block for supramolecular chemistry due to its ability to participate in various noncovalent interactions, including hydrogen bonding and metal coordination. nih.gov The nitrogen atoms in the ring can act as ligands, binding to metal ions to form complex, ordered structures.

Several studies have highlighted the use of propyl-imidazole derivatives in creating sophisticated supramolecular assemblies:

Metal-Organic Frameworks (MOFs): A family of 3D lanthanide-organic frameworks has been constructed using 2-propyl-1H-imidazole-4,5-dicarboxylate. In these structures, the imidazole derivative and an oxalate co-ligand link lanthanide ions to form 2D networks, which are then pillared into 3D open frameworks. acs.org

Coordination Complexes: A zinc(II) complex with 2-propyl-1H-imidazole-4,5-dicarboxylic acid forms a 2D supramolecular network through extensive hydrogen bonding involving coordinated water molecules. researcher.life Additionally, various metal complexes (Cu, Co, Fe, Ni) with this ligand have been synthesized and characterized. tandfonline.com

Spin-Crossover Materials: In an effort to understand the factors influencing spin-crossover (SCO) behavior, 1-propyl-1H-imidazole has been used as a ligand to synthesize a series of iron(II) complexes. researchgate.net These complexes, which range from mononuclear to tetranuclear structures, are of interest for their potential use in molecular switches and sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.